Cas no 1213691-14-5 ((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a fluorinated aromatic ring. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of a 4-fluoro-2-methylphenyl group enhances its utility as a building block in medicinal chemistry, particularly for designing bioactive molecules with improved metabolic stability and target affinity. The hydroxyl and amino functional groups offer versatile reactivity for further derivatization, such as peptide coupling or heterocycle formation. This compound is typically synthesized under controlled conditions to maintain optical purity, and its structural features make it suitable for research in drug discovery and fine chemical synthesis.
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol structure
1213691-14-5 structure
商品名:(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
CAS番号:1213691-14-5
MF:C9H12FNO
メガワット:169.196085929871
CID:5592163
PubChem ID:55278568

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-AMINO-2-(4-FLUORO-2-METHYLPHENYL)ETHAN-1-OL
    • (s)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
    • Benzeneethanol, β-amino-4-fluoro-2-methyl-, (βS)-
    • Y11554
    • AKOS015927749
    • AKOS006331566
    • EN300-1827862
    • 1213691-14-5
    • CS-0352926
    • (2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
    • インチ: 1S/C9H12FNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
    • InChIKey: ORMVQCBVLBZZFR-SECBINFHSA-N
    • ほほえんだ: C(O)[C@@H](N)C1=CC=C(F)C=C1C

計算された属性

  • せいみつぶんしりょう: 169.090292168g/mol
  • どういたいしつりょう: 169.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 密度みつど: 1.169±0.06 g/cm3(Predicted)
  • ふってん: 304.7±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.49±0.10(Predicted)

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1827862-0.1g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
0.1g
$1357.0 2023-09-19
Enamine
EN300-1827862-1.0g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
1g
$1543.0 2023-06-02
Enamine
EN300-1827862-10g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
10g
$6635.0 2023-09-19
Enamine
EN300-1827862-0.05g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
0.05g
$1296.0 2023-09-19
Enamine
EN300-1827862-5.0g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
5g
$4475.0 2023-06-02
Enamine
EN300-1827862-1g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
1g
$1543.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423596-100mg
(s)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5 95%
100mg
¥29306.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423596-1g
(s)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5 95%
1g
¥33324.00 2024-08-09
Enamine
EN300-1827862-0.25g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
0.25g
$1420.0 2023-09-19
Enamine
EN300-1827862-10.0g
(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol
1213691-14-5
10g
$6635.0 2023-06-02

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-olに関する追加情報

(2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol: A Comprehensive Overview

The compound with CAS No 1213691-14-5, commonly referred to as (2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in its research.

CAS No 1213691-14-5 represents a chiral molecule with a complex structure that includes an amino group, a hydroxyl group, and a substituted phenyl ring. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how minor structural differences can significantly impact pharmacokinetics and efficacy.

The synthesis of (2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol involves multi-step reactions that require precise control over stereochemistry. Researchers have developed innovative methods to achieve high enantiomeric excess, ensuring the production of the desired (S)-enantiomer. These methods often involve asymmetric catalysis or resolution techniques, which are pivotal in modern organic synthesis.

Biologically, this compound exhibits interesting properties that make it a promising candidate for therapeutic applications. It has been studied for its potential role in modulating neurotransmitter systems, particularly in conditions such as Parkinson's disease and other neurodegenerative disorders. Recent findings suggest that it may act as a selective agonist or antagonist at specific receptor sites, although further research is needed to confirm these effects.

In terms of toxicity and safety profiles, preliminary studies indicate that (CAS No 1213691-14-5) has a favorable safety margin when administered at therapeutic doses. However, long-term studies are required to fully understand its potential side effects and mechanisms of action.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets with remarkable accuracy. These computational models are complemented by experimental validations, providing a robust framework for drug discovery.

In conclusion, (CAS No 1213691-14-5), or (2S)-amino-ethan-ol, stands as a testament to the progress in modern organic chemistry and pharmacology. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the quest for novel therapeutic agents.

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